2-Nonanone - 821-55-6

2-Nonanone

Catalog Number: EVT-257747
CAS Number: 821-55-6
Molecular Formula: C9H18O
Molecular Weight: 142.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
2-Nonanone is a repulsive odorant and can be detected by the AWB olfactory neurons. It is a medium toxic compound with a rat LD50 of 400–4000 mgkg-1. It is an effective antifungal agent.
Natural occurrence: Blue cheese, butter, cheddar cheese, coconut, fish, krill, oil of rue.
, also known as beta-nonanone or N-C7H15COCH3, belongs to the class of organic compounds known as ketones. These are organic compounds in which a carbonyl group is bonded to two carbon atoms R2C=O (neither R may be a hydrogen atom). Ketones that have one or more alpha-hydrogen atoms undergo keto-enol tautomerization, the tautomer being an enol. Thus, is considered to be an oxygenated hydrocarbon lipid molecule. exists as a liquid and is considered to be practically insoluble (in water) and relatively neutral. has been detected in multiple biofluids, such as urine, feces, and saliva. Within the cell, is primarily located in the membrane (predicted from logP). exists in all eukaryotes, ranging from yeast to humans. can be biosynthesized from nonane. is a sweet, earthy, and fishy tasting compound that can be found in a number of food items such as herbs and spices, green vegetables, watermelon, and garden tomato. This makes a potential biomarker for the consumption of these food products. has been linked to the inborn metabolic disorders including celiac disease.
Methyl heptyl ketone is a colorless liquid. (USCG, 1999)
Nonan-2-one is a methyl ketone that is nonane in which the methylene hydrogens at position 2 are replaced by an oxo group. It has a role as a plant metabolite. It derives from a hydride of a nonane.

Diacetyl (Butanedione)

Compound Description: Diacetyl, also known as butanedione, is a volatile organic compound with a buttery flavor. In the nematode Caenorhabditis elegans, diacetyl acts as an attractant sensed by AWA sensory neurons. []

Relevance: Studies on C. elegans have investigated the sensory interaction between diacetyl and 2-nonanone. Research shows that pre-exposure to either compound can influence the nematode's chemotactic response to the other, suggesting complex sensory integration mechanisms. []

1-Nonanal

Compound Description: 1-Nonanal is a saturated aldehyde and a flavor compound found in various food products. It exhibits a stronger binding affinity to whey protein isolate (WPI) compared to 2-nonanone. []

Relevance: Research comparing the binding of 2-nonanone, 1-nonanal, and trans-2-nonenal to WPI highlights the influence of functional groups on binding. While 2-nonanone interacts primarily through hydrophobic interactions, the aldehyde group in 1-nonanal allows for potential covalent binding with WPI. [] Additionally, heat and high-pressure treatments, which impact protein structure, differently affect the binding of each compound, further demonstrating the role of functional groups in these interactions. []

trans-2-Nonenal

Compound Description: trans-2-Nonenal is an unsaturated aldehyde known for its contribution to off-flavors in oxidized fats and oils. It exhibits the strongest binding affinity to WPI among the three tested compounds (2-nonanone, 1-nonanal, and trans-2-nonenal). []

Relevance: Comparing the binding of these compounds to WPI revealed a relationship between the structure and binding affinity. The high binding affinity of trans-2-nonenal is attributed to both hydrophobic interactions and covalent binding due to its alkenal group. [] Heat and high-pressure treatment strengthen its binding affinity, unlike the other compounds, likely due to increased exposure of reactive groups. []

2-Heptanone

Compound Description: 2-Heptanone is a ketone with a fruity, banana-like odor. Studies on milk have identified 2-heptanone as a significant contributor to oxidized off-flavors. []

Relevance: Along with 2-nonanone and 2-undecanone, 2-heptanone was identified as a key volatile compound contributing to the perception of oxidized off-flavors in milk during storage. [] These compounds share a similar chemical structure, suggesting a potential link between their structure and contribution to off-flavor development in milk.

2-Undecanone

Compound Description: 2-Undecanone is a ketone found naturally in various fruits. Like 2-heptanone and 2-nonanone, it contributes to oxidized off-flavors in milk. []

Relevance: Sensory studies in combination with chemical analysis have revealed 2-undecanone, along with 2-heptanone and 2-nonanone, to be a significant contributor to oxidized off-flavors in stored milk. [] This suggests a potential relationship between the structure of these ketones and their role in off-flavor development in dairy products.

2-Tridecanone

Compound Description: 2-Tridecanone is a ketone found in various plants and insects. In a study focusing on lettuce (Lactuca sativa) growth, 2-tridecanone encapsulated in solid lipid nanoparticles (SLNs) significantly stimulated root development. []

Relevance: This research compared the effects of encapsulated 2-tridecanone and 2-nonanone on lettuce growth. [] While both compounds demonstrated growth-promoting effects, they differed in their specific impacts: 2-tridecanone primarily affected root development, while 2-nonanone had a more pronounced effect on leaf area. [] This suggests that subtle structural differences within the ketone family can lead to distinct biological activities in plants.

Caryolan-1-ol

Compound Description: Caryolan-1-ol is a bicyclic sesquiterpene alcohol with known antifungal and antimicrobial properties. []

Relevance: The study investigating the detection of bacterial volatile compounds (BVCs) in the tomato rhizosphere used caryolan-1-ol, produced by Streptomyces griseus strain S4-7, as a reference compound alongside 2-nonanone produced by Bacillus velezensis strain GB03. [] This research highlights the potential of different BVCs, including ketones and terpenes, in plant-microbe interactions.

Isoamyl acetate

Compound Description: Isoamyl acetate is an ester commonly recognized for its banana-like odor. It is frequently used as a flavoring agent in various food products. []

Relevance: Research comparing the release of aroma compounds from food matrices studied isoamyl acetate alongside 2-nonanone. [] Unlike 2-nonanone, the volatility of isoamyl acetate remained unaffected by changes in the medium structure, indicating differences in their interaction with the food matrix. [] This suggests that the influence of food matrix structure on aroma release can vary depending on the specific chemical properties of the aroma compound.

1-Octanol

Compound Description: 1-Octanol is a long-chain alcohol found in various natural sources. It is a common fragrance ingredient and has been investigated for potential therapeutic uses. []

Relevance: In a study examining odor avoidance in C. elegans, 1-octanol was used as a repellent odor alongside 2-nonanone. [] Both compounds elicited enhanced avoidance behavior after pre-exposure, suggesting a conserved neural mechanism for non-associative learning related to repellent odors. []

Properties

CAS Number

821-55-6

Product Name

2-Nonanone

IUPAC Name

nonan-2-one

Molecular Formula

C9H18O

Molecular Weight

142.24 g/mol

InChI

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3

InChI Key

VKCYHJWLYTUGCC-UHFFFAOYSA-N

SMILES

CCCCCCCC(=O)C

Solubility

0.00 M
0.371 mg/mL at 25 °C
soluble in alcohol, propylene glycol, oil; insoluble in water
1 ml in 1 ml 95% alcohol (in ethanol)

Synonyms

2-Nonanone; 2 Nonanone; 2Nonanone; Heptyl methyl ketone; Ketone, heptyl methyl;

Canonical SMILES

CCCCCCCC(=O)C

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